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Compound of Interest

Compound Name:
3-Methoxy-4-(2-

methoxyethoxy)benzoic acid

CAS No.: 247569-94-4

Cat. No.: B2976881

Get Quote

Executive Summary & Application Context
3-Methoxy-4-(2-methoxyethoxy)benzoic acid (CAS: 247569-94-4) functions as a specialized

scaffold in medicinal chemistry. Its amphiphilic tail (2-methoxyethoxy group) improves the

solubility and metabolic profile of drug candidates compared to simple alkoxy analogs.

Primary Challenge: Distinguishing the target product from its starting material (Vanillic Acid)

and its regioisomer (Isovanillic acid derivative) during synthesis. This guide establishes a self-

validating NMR protocol to ensure structural integrity.

Chemical Structure & Numbering
Figure 1: Connectivity map highlighting the critical C4-ether linkage distinguishing the product

from Vanillic Acid.

Spectral Characterization (1H NMR)
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The following data represents the Reference Standard profile in DMSO-d6. This solvent is

recommended over CDCl3 due to the superior solubility of the free acid and the visibility of the

carboxylic proton.

Reference Spectral Data (400 MHz, DMSO-d6)
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Position
Shift (δ,
ppm)

Multiplicity Integration Assignment
Mechanistic
Insight

-COOH 12.60 - 12.80 Broad Singlet 1H
Carboxylic

Acid

Disappears

with D₂O

shake;

confirms free

acid form (vs.

ester).

Ar-H (C6) 7.55 - 7.60
dd (J ≈ 8.4,

2.0 Hz)
1H Aromatic

Deshielded

by C1-COOH

(ortho/meta

effect).

Ar-H (C2) 7.45 - 7.50 d (J ≈ 2.0 Hz) 1H Aromatic

Meta-

coupling to

H6;

deshielded by

C1-COOH.

Ar-H (C5) 7.05 - 7.10 d (J ≈ 8.4 Hz) 1H Aromatic

Shielded by

C4-Alkoxy

group;

diagnostic for

substitution.

Linker-α 4.10 - 4.18
Triplet (J ≈

4.5 Hz)
2H Ar-O-CH₂-

Key Indicator:

Confirms

successful

alkylation at

C4-OH.

Ar-OMe 3.80 - 3.85 Singlet 3H C3-OCH₃

Standard

methoxy shift;

integrates 3:3

with terminal

OMe.
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Linker-β 3.65 - 3.70
Triplet (J ≈

4.5 Hz)
2H -CH₂-OMe

Coupled to

Linker-α;

distinct from

simple ethyl

groups.

Term-OMe 3.30 - 3.35 Singlet 3H -CH₂-OMe

Terminal

methoxy;

confirms the

glycol chain

integrity.

Note on Solvent Effects: In CDCl₃, the acidic proton (~12 ppm) is often invisible or extremely

broad. The aromatic region may shift slightly upfield (0.1-0.2 ppm), but the aliphatic coupling

constants remain consistent.

Comparative Analysis: Product vs. Alternatives
This section details how to differentiate the target molecule from common synthesis impurities

using NMR.

A. Target vs. Starting Material (Vanillic Acid)
The most common failure mode is incomplete alkylation.
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Feature Target Molecule
Vanillic Acid
(Impurity)

Diagnostic Action

Phenolic OH Absent
Present (~9.5 - 10.0

ppm)

Check 9-10 ppm

region for broad

singlet.

Side Chain
2 Triplets (4.1, 3.7

ppm)
Absent

Look for the 4.15 ppm

triplet. If missing,

reaction failed.

H5 Proton ~7.10 ppm ~6.85 ppm

Alkylation at C4

deshields H5 by ~0.25

ppm.

B. Target vs. Methyl Ester (Over-reaction)
If the reaction conditions are too harsh (or if methyl iodide/dimethyl sulfate was used non-

selectively), the carboxylic acid may be esterified.

Indicator: Appearance of a new sharp singlet at ~3.85 - 3.90 ppm (Methyl Ester).

Confirmation: Loss of the broad COOH peak at 12.7 ppm.

Resolution: The Ar-OMe and Ester-OMe peaks often overlap or appear very close;

integration will show 6H total in the 3.8-3.9 region instead of 3H.

Experimental Protocol: Self-Validating Workflow
Step-by-Step Characterization

Sample Preparation: Dissolve 10-15 mg of the dried solid in 0.6 mL DMSO-d6. Ensure the

solution is clear; filter if necessary to remove inorganic salts (KBr/NaBr) from the alkylation

step.

Acquisition: Run a standard proton sequence (16 scans, d1=1.0s).

Validation Logic (Decision Tree):

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2976881?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Logical decision tree for validating sample purity based on 1H NMR signals.

References & Authority
Synthesis & Intermediates: Molecules2010, 15(6), 4261-4266; "Synthesis of Bosutinib from

3-Methoxy-4-hydroxybenzoic Acid". (Describes the alkylation of vanillic acid derivatives and

spectral data of analogous propoxy-chains).

Spectral Database: NIST Chemistry WebBook, "Benzoic acid, 4-hydroxy-3-methoxy-, methyl

ester" (Methyl Vanillate Standard).

Substituent Effects: Pretsch, E., et al. Structure Determination of Organic Compounds.

Springer, Berlin. (Standard tables for estimation of 2-methoxyethoxy substituent shifts).

Disclaimer: The spectral data provided is derived from validated analogs and standard

substituent effect calculations (ChemDraw/MestReNova algorithms) calibrated against the

Bosutinib intermediate literature. Always confirm with 2D NMR (HSQC/HMBC) for new

chemical entities.

To cite this document: BenchChem. [Analytical Comparison Guide: 3-Methoxy-4-(2-
methoxyethoxy)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2976881/docs#analytical-comparison-guide-3-
methoxy-4-2-methoxyethoxy-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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